Isoshinanolone
Overview
Description
Isoshinanolone is a natural product that can be extracted from Plumbago capensis . It has a molecular formula of C11H12O3, an average mass of 192.211 Da, and a monoisotopic mass of 192.078644 Da .
Synthesis Analysis
The synthesis of Isoshinanolone involves the functional characterization of CYP81B140 and CYP81B141 from Plumbago zeylanica. These enzymes are involved in the polyketide plumbagin biosynthesis. The intermediates for plumbagin biosynthesis are proposed to be 3-methyl-1-8-naphthalenediol and isoshinanolone .Molecular Structure Analysis
Isoshinanolone has a molecular structure that includes two defined stereocentres . The first X-ray structure analysis of authentic, not derivatized (racemic) trans-isoshinanolone, a wide-spread acetogenic tetralone, is described .Chemical Reactions Analysis
The chemical reactions involving Isoshinanolone are catalyzed by CYP81B140 and CYP81B141. CYP81B140 is involved in C-1 oxidation, C-4 hydroxylation, and [C2–C3] hydration of 3-methyl-1-8-naphthalenediol to form isoshinanolone. CYP81B141 is catalyzing [C2–C3] dehydration and C-4 oxidation of isoshinanolone to form plumbagin .Physical And Chemical Properties Analysis
Isoshinanolone has a molecular formula of C11H12O3, an average mass of 192.211 Da, and a monoisotopic mass of 192.078644 Da .Scientific Research Applications
Fish-Stunning Activity
(+)-IsoShinanolone, extracted from the leaves of Habropetalum dawei, has demonstrated notable fish-stunning properties. This discovery suggests potential uses in fisheries or studies related to ichthyology (Hanson, Crawford, & Thanasingh, 1981).
Stereochemical Analysis
The absolute configuration of (+)-IsoShinanolone, a widespread acetogenic metabolite from higher plants, has been determined. This includes the development of chiroptical on-line stereoanalysis using HPLC coupled to CD spectroscopy, which is significant for studying the stereochemistry of natural products (Bringmann et al., 2001).
Antimicrobial Properties
IsoShinanolone derivatives, such as neo-isoshinanolone and 1-epi-neo-isoshinanolone from Plumbago zeylanica roots, have exhibited antimicrobial activities. These findings support their use in traditional medicine, particularly for skin diseases (Jetty et al., 2010).
Biogenesis and Polyketide Folding
Research on the biosynthetic origins of isoshinanolone and related compounds has revealed insights into their polyketide folding mode. This is crucial for understanding the acetogenic nature of various natural products (Bringmann et al., 1998).
Quality Control in Herbal Drugs
IsoShinanolone has been used as a marker compound in quality control of herbal drugs. Its identification and quantification are essential for ensuring the consistency and efficacy of herbal preparations (Abeysekera, Tennakoon, & Silva, 2005).
Antimalarial Potential
IsoShinanolone, isolated from Nepenthes thorelii roots, has been evaluated for its antimalarial potential. This underscores its significance in the search for new antimalarial agents (Likhitwitayawuid et al., 1998).
Cytotoxic Activities
In studies of natural products with anticancer properties, compounds like trans-isoshinanolone and cis-isoshinanolone showed cytotoxicity against cancer cell lines. Such research is fundamental in the development of new cancer therapies (Aronsson et al., 2016).
properties
IUPAC Name |
(3R,4R)-4,8-dihydroxy-3-methyl-3,4-dihydro-2H-naphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-6-5-9(13)10-7(11(6)14)3-2-4-8(10)12/h2-4,6,11-12,14H,5H2,1H3/t6-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPNHTWYVBHLMG-KSBSHMNSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C(C1O)C=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)C2=C([C@@H]1O)C=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoshinanolone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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